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CAS No.: 174502-37-5

Cat. No.: B063491
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NMR spectroscopy is an unparalleled technique for determining the precise arrangement of
atoms within a molecule. For 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid, a suite of
one-dimensional (*H, 13C) and two-dimensional (e.g., COSY, HSQC) experiments are employed
to assign every proton and carbon and confirm their connectivity.

Causality of Experimental Design: Why These Choices
Matter

The inherent properties of 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid—namely its
polarity and the presence of labile protons (phenolic -OH, carboxylic -COOH, and amine -NH2)
— dictate the experimental strategy.

o Choice of Solvent: The selection of a deuterated solvent is the most critical first step.
Deuterated dimethyl sulfoxide (DMSO-de) is the solvent of choice. Its high polarity readily
dissolves the compound, and its ability to form hydrogen bonds slows down the chemical
exchange rate of the -OH, -COOH, and -NHz protons with the solvent. This reduced
exchange rate makes these labile protons observable in the *H NMR spectrum, which is
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crucial for complete characterization. In contrast, solvents like DO would lead to rapid H-D
exchange, causing these signals to broaden or disappear entirely.

Experimental Protocol: NMR Analysis

1. Sample Preparation

e Accurately weigh approximately 5-10 mg of high-purity 3-amino-3-(3,4-
dihydroxyphenyl)propanoic acid.

 Dissolve the sample in ~0.7 mL of DMSO-ds in a clean, dry NMR tube.

e Add a small amount of Tetramethylsilane (TMS) as an internal standard (& 0.00 ppm for both
1H and 13C NMR).[1][2]

e Gently vortex the tube until the sample is fully dissolved. A clear, homogeneous solution is
required for high-resolution spectra.

2. NMR Data Acquisition All spectra should be acquired on a high-field NMR spectrometer
(e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

e H NMR Spectroscopy:
o Acquire a standard one-dimensional proton spectrum.

o Rationale: This initial experiment provides foundational information on the number of
distinct proton environments, their chemical shifts, signal integrations (proton count), and
coupling patterns (neighboring protons).

e 13C NMR Spectroscopy:
o Acquire a proton-decoupled 13C spectrum.

o Rationale: This experiment identifies the number of unique carbon environments in the
molecule. Proton decoupling simplifies the spectrum to single lines for each carbon,
making it easier to interpret.[1]

e 2D NMR Spectroscopy (for confirmation):
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o COSY (Correlation Spectroscopy): This experiment reveals proton-proton (*H-1H)
couplings, allowing for the mapping of adjacent protons within a spin system (e.g., the -
CH-CHg2- fragment).

o HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each
proton signal with the signal of the carbon atom to which it is directly attached, providing
unambiguous H-13C one-bond correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range
(typically 2-3 bond) correlations between protons and carbons. It is invaluable for piecing
together different fragments of the molecule, such as connecting the aliphatic chain to the
aromatic ring.

Data Presentation: Expected NMR Spectral Data

The following tables summarize the predicted chemical shifts based on the structure and data
from analogous compounds.[3][4][5][6] Actual values may vary slightly based on concentration
and spectrometer calibration.

Table 1: Predicted *H NMR Data (in DMSO-ds, 400 MHZz)

. Coupling
Proton Predicted o o )
. Multiplicity Constant (J, Integration
Assignment (ppm)
Hz)

H-2'/ H-6' 6.5-6.8 Multiplet - 2H

H-5' 6.5-6.8 Multiplet - 1H

H-3 (B-proton) ~4.0-4.2 Multiplet ~6-8 1H

H-2 (a-protons) ~25-2.8 Multiplet ~6-8 2H

-NH:z Variable Broad Singlet - 2H
Ar-OH (x2) Variable Broad Singlet - 2H
-COOH Variable Broad Singlet - 1H
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Note: The aromatic protons (H-2', H-5', H-6") will present a complex splitting pattern
characteristic of a 1,2,4-trisubstituted benzene ring.

Table 2: Predicted 3C NMR Data (in DMSO-ds, 100 MHZz)

Carbon Assignment Predicted & (ppm)
C-1 (-COOH) ~173 - 175

C-1 ~130 - 132

Cc-2 ~115-117

C-3 ~144 - 146

c-4 ~144 - 146

C-5' ~116 - 118

C-6' ~119-121

C-3 (B-carbon) ~55- 58

C-2 (a-carbon) ~40 - 43

Visualization: NMR Analysis Workflow
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Caption: Workflow for the complete structural elucidation of 3-amino-3-(3,4-
dihydroxyphenyl)propanoic acid by NMR spectroscopy.

Part II: Molecular Formula and Fragmentation by
Mass Spectrometry

Mass spectrometry is an essential complementary technique that provides the exact molecular
weight and, through fragmentation, confirms the structural backbone of the molecule.

Causality of Experimental Design: Why ESI-HRMS?

« lonization Technique: Electrospray lonization (ESI) is the method of choice because it is a
"soft" ionization technique ideal for polar, thermally labile molecules like amino acids.[7] It
allows the molecule to be ionized directly from solution into the gas phase with minimal
fragmentation, preserving the molecular ion for accurate mass measurement.

e Mass Analyzer: High-Resolution Mass Spectrometry (HRMS), typically using an Orbitrap or
Time-of-Flight (TOF) analyzer, is critical. HRMS provides a highly accurate mass
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measurement (to within 5 ppm), which allows for the unambiguous determination of the
elemental formula (e.g., CoH11NOa), thereby distinguishing it from other isobaric compounds.

Tandem MS (MS/MS): By isolating the molecular ion and subjecting it to collision-induced
dissociation (CID), we can generate characteristic fragment ions. The resulting fragmentation
pattern serves as a molecular fingerprint, confirming the connectivity of the structural
subunits (e.g., loss of the carboxyl group, fragmentation of the side chain).[8][9]

Experimental Protocol: Mass Spectrometry Analysis

1.

2.

Sample Preparation

Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or a
methanol/water mixture.

Create a dilute working solution (e.g., 1-10 pg/mL) using a mobile phase-like solvent,
typically 50:50 methanol:water with 0.1% formic acid.

Rationale: Formic acid is added to acidify the solution, which promotes the formation of the
protonated molecular ion [M+H]* in positive ion mode, generally leading to higher sensitivity
for amino-containing compounds.[10]

ESI-HRMS Data Acquisition The sample can be introduced into the mass spectrometer via

direct infusion or through an LC system.

Full Scan MS (Positive and Negative lon Mode):
o Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

o Rationale: Positive mode will detect the protonated molecule [M+H]*, while negative mode
will detect the deprotonated molecule [M-H]~. Observing both provides greater confidence
in identifying the molecular ion.

Tandem MS (MS/MS):
o Set up a product ion scan experiment.

o Isolate the precursor ion ([M+H]* at m/z 198.0761) in the first mass analyzer.
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o Fragment the isolated ion using an inert gas (e.g., nitrogen or argon) in a collision cell.

o Scan the resulting fragment ions in the second mass analyzer.

Data Presentation: Expected Mass Spectrometry Data

Table 3: High-Resolution Mass Data

Calculated Exact

lon Species Molecular Formula Observed m/z
Mass

[M+H]* CoH12NO4* 198.0761 ~198.0761 + 5 ppm

[M-H]- CoH10NO4~ 196.0615 ~196.0615 + 5 ppm

[M+Na]* CoH11NOaNa* 220.0580 ~220.0580 + 5 ppm

Table 4: Predicted Key MS/MS Fragments from [M+H]* (m/z 198.1)

Proposed Fragment

Fragment m/z Proposed Neutral Loss .

Structure/ldentity
180.1 H20 Loss of water

Decarboxylation following
152.1 H20 + CO

water loss

) Loss of the entire carboxyl

135.0 H20 + COOH radical

group and water

Cleavage of the 3-amino
123.1 C2H4aNO2

propanoic acid side chain

o Fragmentation Logic: The fragmentation of amino acids in positive-ion ESI-MS/MS is well-
characterized.[9][11][12] Common fragmentation pathways include the neutral loss of water
(18 Da) and the loss of the elements of formic acid (46 Da, from H20 + CO). Cleavage at the
Ca-Cp bond is also a characteristic fragmentation pathway for 3-amino acids.

Visualization: Mass Spectrometry Analysis Workflow
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Caption: Workflow for molecular formula and structural confirmation of 3-amino-3-(3,4-
dihydroxyphenyl)propanoic acid by ESI-HRMS.

Conclusion

The synergistic application of high-field NMR spectroscopy and high-resolution mass
spectrometry provides an unequivocal and robust method for the structural characterization of
3-amino-3-(3,4-dihydroxyphenyl)propanoic acid. NMR spectroscopy delivers the precise
atomic arrangement and connectivity, while HRMS confirms the elemental composition and
provides a distinct fragmentation fingerprint. Following the detailed protocols and
understanding the rationale behind the experimental choices outlined in this guide will enable
researchers to confidently verify the identity and purity of this important compound, ensuring
data integrity for downstream applications in drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Sources

© 2026 BenchChem. All rights reserved. 10/12 Tech Support


https://www.researchgate.net/figure/Electrospray-ionization-ESI-mass-spectrometry-MS-of-catechol-thin-films-before_fig2_282882208
https://www.docbrown.info/page06/13CNMR/13Ccarboxylics.htm
https://www.docbrown.info/page07/1HNMR/1HNMRcarboxylics.htm
https://onlinelibrary.wiley.com/doi/abs/10.1002/jms.718
https://spectrabase.com/spectrum/5xX79m51YdF
https://pubchemlite.com/compound/NYHNEKBZZXSUNO-UHFFFAOYSA-N
https://slideplayer.com/slide/4207175/
https://foodb.ca/compounds/FDB008857
https://pubchem.ncbi.nlm.nih.gov/compound/440311
https://webbook.nist.gov/cgi/cbook.cgi?ID=C556036
https://pubmed.ncbi.nlm.nih.gov/12811771/
https://www.benchchem.com/product/b063491?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063491?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

1. 13C nmr spectrum of propanoic acid C3H602 CH3CH2COOH analysis of chemical shifts
ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's
advanced organic chemistry revision notes [docbrown.info]

2. low/high resolution 1H proton nmr spectrum of propanoic acid C3H602 CH3CH2COOH
analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H
nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry
revision notes [docbrown.info]

. mdpi.com [mdpi.com]

. rsc.org [rsc.org]

. Spectrabase.com [spectrabase.com]

. 3-(4-Hydroxyphenyl)propionic acid(501-97-3) 1H NMR spectrum [chemicalbook.com]

. peptid.chem.elte.hu [peptid.chem.elte.hu]

o N o o b~ W

. lon Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics
[creative-proteomics.com]

9. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of
inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of
biological interest in positive and negative ionisation mode - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]
11. chem.libretexts.org [chem.libretexts.org]

12. mass spectrum of propanoic acid C3H602 CH3CH2COOH fragmentation pattern of m/z
m/e ions for analysis and identification of propionic acid image diagram doc brown's
advanced organic chemistry revision notes [docbrown.info]

To cite this document: BenchChem. [Part I: Structural Analysis by Nuclear Magnetic
Resonance (NMR) Spectroscopy]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b063491/docs#part-i-structural-analysis-by-nuclear-
magnetic-resonance-nmr-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 11/12 Tech Support


https://www.docbrown.info/page06/spectra2/propanoic-acid-nmr13c.htm
https://www.docbrown.info/page06/spectra2/propanoic-acid-nmr13c.htm
https://www.docbrown.info/page06/spectra2/propanoic-acid-nmr13c.htm
https://www.docbrown.info/page06/spectra2/propanoic-acid-nmr1h.htm
https://www.docbrown.info/page06/spectra2/propanoic-acid-nmr1h.htm
https://www.docbrown.info/page06/spectra2/propanoic-acid-nmr1h.htm
https://www.docbrown.info/page06/spectra2/propanoic-acid-nmr1h.htm
https://www.mdpi.com/2079-6382/13/2/193
https://www.rsc.org/suppdata/d5/md/d5md00641d/d5md00641d1.pdf
https://spectrabase.com/spectrum/2BUoToMwRT9
https://www.chemicalbook.com/SpectrumEN_501-97-3_1HNMR.htm
https://peptid.chem.elte.hu/files/AAclusters.pdf
https://www.creative-proteomics.com/resource/mass-spectrometry-ion-types-fragmentation-patterns.htm
https://www.creative-proteomics.com/resource/mass-spectrometry-ion-types-fragmentation-patterns.htm
https://pubmed.ncbi.nlm.nih.gov/12811753/
https://pubmed.ncbi.nlm.nih.gov/12811753/
https://pubmed.ncbi.nlm.nih.gov/12811753/
https://pubmed.ncbi.nlm.nih.gov/12811753/
https://www.researchgate.net/publication/11554148_Analysis_of_Catecholamines_in_Urine_by_Positive-Ion_Electrospray_Tandem_Mass_Spectrometry
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.docbrown.info/page06/spectra2/propanoic-acid-ms.htm
https://www.docbrown.info/page06/spectra2/propanoic-acid-ms.htm
https://www.docbrown.info/page06/spectra2/propanoic-acid-ms.htm
https://www.benchchem.com/product/b063491/docs#part-i-structural-analysis-by-nuclear-magnetic-resonance-nmr-spectroscopy
https://www.benchchem.com/product/b063491/docs#part-i-structural-analysis-by-nuclear-magnetic-resonance-nmr-spectroscopy
https://www.benchchem.com/product/b063491/docs#part-i-structural-analysis-by-nuclear-magnetic-resonance-nmr-spectroscopy
https://www.benchchem.com/product/b063491/docs#part-i-structural-analysis-by-nuclear-magnetic-resonance-nmr-spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063491?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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